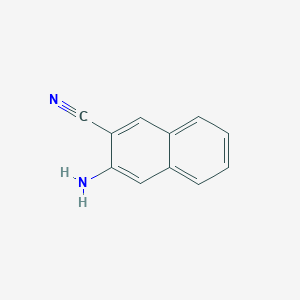

3-Amino-2-naphthonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Amino-2-naphthonitrile is an organic compound with the molecular formula C₁₁H₈N₂ It is a derivative of naphthalene, characterized by the presence of an amino group (-NH₂) and a nitrile group (-CN) attached to the naphthalene ring

Applications De Recherche Scientifique

3-Amino-2-naphthonitrile has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of various heterocyclic compounds.

Biology: It serves as a fluorescent probe for the detection of biomolecules and ions.

Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

Nitriles

are organic compounds that contain a cyano functional group (-C≡N), which consists of a carbon atom triple-bonded to a nitrogen atom . The cyano group is linear and exhibits a high degree of polarity, which can influence the compound’s physical properties and reactivity .

Synthesis of Nitriles

Nitriles can be synthesized from various precursors, including halogenoalkanes, amides, and aldehydes . The process often involves the substitution of a halogen with a -CN group or the dehydration of an amide .

Reactions of Nitriles

Nitriles can undergo several types of reactions, including hydrolysis, reduction, and reaction with Grignard reagents . Hydrolysis of nitriles, either under acidic or basic conditions, can yield carboxylic acids . Reduction of nitriles can lead to primary amines .

Biochemical Pathways

For instance, certain plants and bacteria can metabolize nitriles, and some nitriles have been found to exhibit bioactive properties .

Pharmacokinetics

The pharmacokinetics of nitriles can vary widely depending on their specific structure and the organism in which they are studied. Factors such as absorption, distribution, metabolism, and excretion (ADME) can all influence a compound’s bioavailability .

Result of Action and Action Environment

The effects of nitriles at the molecular and cellular level, as well as the influence of environmental factors on their action, can depend on many factors. These can include the specific compound , the biological system in which it is present, and the conditions under which it is studied .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Amino-2-naphthonitrile can be synthesized through several methods:

From 2-naphthylamine: The nitration of 2-naphthylamine followed by reduction and subsequent dehydration can yield this compound.

From 2-naphthonitrile: The direct amination of 2-naphthonitrile using ammonia or amines under high temperature and pressure conditions can produce this compound.

From 2-naphthol: The conversion of 2-naphthol to 2-naphthylamine, followed by nitration and reduction, can also lead to the formation of this compound.

Industrial Production Methods

Industrial production of this compound typically involves the catalytic amination of 2-naphthonitrile. This process is carried out in the presence of a suitable catalyst, such as palladium or nickel, under high temperature and pressure conditions to achieve high yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-Amino-2-naphthonitrile undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as halogenation, sulfonation, and acylation.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Halogenation can be carried out using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Nitro- or nitroso-naphthonitrile derivatives.

Reduction: 3-Amino-2-naphthylamine.

Substitution: Halogenated, sulfonated, or acylated derivatives of this compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Amino-1-naphthonitrile

- 1-Amino-2-naphthonitrile

- 3-Amino-1-naphthonitrile

Uniqueness

3-Amino-2-naphthonitrile is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research areas where other similar compounds may not be as effective.

Activité Biologique

3-Amino-2-naphthonitrile (C₁₁H₈N₂) is an organic compound characterized by its naphthalene ring substituted with both an amino group (-NH₂) and a nitrile group (-C≡N). This unique structure grants it various biological activities and potential applications in pharmaceuticals and organic synthesis. This article compiles existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular structure of this compound is significant for its reactivity and biological interactions. The presence of the amino and nitrile groups allows for various chemical transformations, making it a versatile intermediate in organic chemistry. The compound can undergo nucleophilic addition reactions due to the nitrile group while the amino group can participate in hydrogen bonding with biological molecules .

Biological Activities

Research on the biological activity of this compound is limited; however, studies on related compounds suggest several potential activities:

- Antimicrobial Activity : Similar naphthalene derivatives have shown promising antimicrobial properties. For example, derivatives of naphtho[2,1-b]furan exhibited significant antibacterial activity against various pathogens .

- Anticancer Properties : Naphthalene derivatives are often investigated for their anticancer potential. The structural features of this compound may allow it to interact with cancer cell pathways, although specific studies on this compound are still needed.

- Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles is crucial for evaluating the therapeutic potential of this compound. Similar compounds have been studied for their pharmacokinetic properties, which can inform future research on this compound .

Case Studies and Research Findings

- Synthesis and Characterization : A study involving the synthesis of naphtho[2,1-b]furan derivatives demonstrated that structural modifications could enhance biological activity. The synthesis involved various chemical reactions that confirmed the presence of functional groups through spectral analysis (IR, NMR) .

- Molecular Docking Studies : Molecular docking studies have been conducted on related compounds to predict their binding affinities to biological targets such as enzymes involved in bacterial resistance mechanisms. These studies can provide insights into how this compound might interact with specific proteins or enzymes in microbial systems .

Data Table: Biological Activities of Related Compounds

Propriétés

IUPAC Name |

3-aminonaphthalene-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c12-7-10-5-8-3-1-2-4-9(8)6-11(10)13/h1-6H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAKLAEKJZIMMRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80356239 |

Source

|

| Record name | 2-Amino-3-cyanonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27533-39-7 |

Source

|

| Record name | 2-Amino-3-cyanonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.